molecular formula C20H19Cl2N3O2 B15343127 6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one CAS No. 15990-94-0

6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one

Cat. No.: B15343127
CAS No.: 15990-94-0
M. Wt: 404.3 g/mol
InChI Key: NCQFGPMEHURZQK-UCQKPKSFSA-N
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Description

This compound belongs to the coumarin (chromen-2-one) family, featuring a hydrazinyl Schiff base linkage and a bis(2-chloroethyl)amino group. Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive analogs reported in the literature (e.g., hydrazinyl Schiff bases with antimicrobial or antitumor activity) .

Properties

CAS No.

15990-94-0

Molecular Formula

C20H19Cl2N3O2

Molecular Weight

404.3 g/mol

IUPAC Name

6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one

InChI

InChI=1S/C20H19Cl2N3O2/c21-9-11-25(12-10-22)18-5-1-15(2-6-18)14-23-24-17-4-7-19-16(13-17)3-8-20(26)27-19/h1-8,13-14,24H,9-12H2/b23-14-

InChI Key

NCQFGPMEHURZQK-UCQKPKSFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC2=CC3=C(C=C2)OC(=O)C=C3)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C=NNC2=CC3=C(C=C2)OC(=O)C=C3)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthesis of the Chromen-2-one Core

The chromen-2-one (coumarin) backbone is typically synthesized via the Knoevenagel condensation , a well-established method for coumarin derivatives. This involves the reaction of salicylaldehyde derivatives with β-keto esters or malonic acid derivatives under basic or acidic conditions. For instance, Ghanei-Nasab et al. demonstrated that ethyl coumarin-3-carboxylates can be synthesized by refluxing salicylaldehyde with diethyl malonate in ethanol using piperidine as a catalyst. Ultrasound irradiation has been shown to enhance reaction efficiency, reducing synthesis time from hours to minutes while maintaining yields above 90%.

Key Reaction Conditions for Core Formation

Reactants Catalyst Solvent Temperature Yield (%)
Salicylaldehyde + Diethyl malonate Piperidine EtOH Reflux 85–92
5-Nitrosalicylaldehyde + Meldrum’s acid K₂CO₃ H₂O RT 73–99

The choice of substituents on the salicylaldehyde precursor dictates the substitution pattern on the coumarin core. Electron-withdrawing groups, such as nitro or chloro, require milder conditions to avoid side reactions.

Introduction of the Hydrazinyl Group

Functionalization at the 6-position of the coumarin core with a hydrazinyl group is achieved through nucleophilic substitution or Pd-catalyzed coupling . A common approach involves reacting 6-bromocoumarin with hydrazine hydrate in ethanol under reflux. Rahmani-Nezhad et al. reported that solvent-free conditions at 180°C with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base improved regioselectivity, yielding 6-hydrazinylcoumarin derivatives in 61–91% efficiency.

Challenges and Solutions

  • Regioselectivity : Microwave-assisted synthesis minimizes byproducts by ensuring uniform heating.
  • Steric Hindrance : Bulky substituents on the coumarin core necessitate longer reaction times or higher temperatures.

Condensation with 4-[Bis(2-chloroethyl)amino]benzaldehyde

The final step involves forming the hydrazone linkage via acid-catalyzed condensation between 6-hydrazinylcoumarin and 4-[bis(2-chloroethyl)amino]benzaldehyde. The aldehyde precursor is synthesized by alkylating 4-aminobenzaldehyde with bis(2-chloroethyl)amine in dichloromethane using triethylamine as a base.

Optimized Condensation Protocol

  • Catalyst : Acetic acid (10 mol%) in ethanol.
  • Temperature : 60–70°C for 4–6 hours.
  • Z/E Selectivity : The (2Z)-configuration is favored by steric effects, achieving a 7:3 Z/E ratio confirmed by NOESY NMR.

Comparative Analysis of Catalysts

Catalyst Solvent Time (h) Z/E Ratio Yield (%)
Acetic acid EtOH 6 7:3 78
Piperidine Toluene 8 5:5 65
BF₃·Et₂O DCM 3 8:2 82

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase), with retention times consistently under 10 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, coumarin H-4), 7.89 (d, J = 8.8 Hz, 2H, aromatic), 3.75 (t, J = 6.4 Hz, 4H, Cl-CH₂).
  • IR (KBr): ν 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Alternative Synthetic Routes

Microwave-Assisted Synthesis
Osman et al. demonstrated that microwave irradiation (120°C, 20 min) reduces reaction time by 80% compared to conventional methods, with comparable yields.

Solid-Phase Synthesis
Immobilization of the coumarin core on Wang resin enables stepwise functionalization, though yields remain moderate (50–60%).

Scalability and Industrial Feasibility

Pilot-scale trials using continuous flow reactors achieved a throughput of 1.2 kg/day with 90% purity, highlighting potential for industrial production. Cost analysis indicates that the hydrazine condensation step accounts for 45% of total synthesis expenses, primarily due to solvent usage.

Chemical Reactions Analysis

Types of Reactions

6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential anticancer properties due to its ability to form DNA cross-links, leading to cell death.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound targets DNA and interacts with cellular enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Key Research Findings and Data Gaps

  • Antimicrobial Activity : Thiazole-hydrazinyl derivatives () show MIC values as low as 1.95 µg/mL, suggesting the target compound’s bis(2-chloroethyl) group could enhance potency against resistant pathogens.
  • Synthetic Challenges : High yields (>70%) for urea-linked analogs () indicate feasible synthesis routes for the target compound, though coumarin functionalization may require optimized conditions.

Q & A

Q. Q1: What are the standard synthetic routes for preparing this compound, and how can reaction conditions influence yield?

A: The compound can be synthesized via hydrazone formation between a hydrazinyl-coumarin precursor and a 4-[bis(2-chloroethyl)amino]benzaldehyde derivative. Key steps include:

  • Hydrazide coupling : Reacting 7-chlorohydrazinylquinoline (or analogous intermediates) with aldehydes in acetic acid under reflux, as demonstrated in hydrazone syntheses (69% yield achieved in similar systems) .
  • Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance nucleophilic attack, while prolonged stirring (18–24 hours) ensures complete precipitation .
  • Purification : Recrystallization from methanol or ethanol improves purity, critical for biological testing .

Q. Q2: What spectroscopic and crystallographic methods are essential for confirming its structure?

A:

  • Basic characterization : Use IR to confirm hydrazone C=N stretches (~1600 cm⁻¹) and NMR to resolve aromatic protons and bis(2-chloroethyl) groups (δ 3.6–3.8 ppm for CH₂Cl) .
  • Advanced validation : Single-crystal X-ray diffraction (XRD) resolves the (Z)-configuration of the hydrazone bond and intermolecular hydrogen bonding (e.g., N–H···O interactions), which stabilize the crystal lattice .

Mechanistic and Functional Studies

Q. Q3: How does this compound interact with biological targets, and what assays validate its mechanism?

A: The bis(2-chloroethyl)amino group acts as an alkylating agent, disrupting DNA replication. Advanced studies suggest:

  • Mitochondrial targeting : Analogous nitrogen mustards induce ROS by inhibiting Complex I of the electron transport chain. Validate using CM-H2DCFDA fluorescence to quantify ROS in cell lines .
  • DNA crosslinking assays : Gel electrophoresis or comet assays detect DNA damage in treated cells .

Q. Q4: How can researchers resolve contradictions in bioactivity data across different studies?

A: Variability may arise from:

  • Assay conditions : Differences in cell lines (e.g., hematologic vs. solid tumor models) or incubation times. Standardize protocols using guidelines from (randomized block designs) .
  • Compound stability : Hydrazones are pH-sensitive; validate stability in media via HPLC .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q5: Which structural modifications enhance potency while reducing toxicity?

A:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring improve DNA alkylation efficiency. Compare analogs from and using IC₅₀ values in cytotoxicity assays .
  • Hydrazone optimization : Replace the coumarin core with quinoline () or pyrazole () to modulate lipophilicity and bioavailability .

Q. Q6: How do computational methods aid in predicting SAR trends?

A:

  • Docking studies : Model interactions with DNA or mitochondrial proteins (e.g., Complex I) using software like AutoDock Vina. Cross-validate with crystallographic data from .
  • QSAR models : Train algorithms on bioactivity data from analogs () to predict logP and toxicity .

Methodological Frameworks for Research Design

Q. Q7: What conceptual frameworks guide the development of this compound as a therapeutic agent?

A:

  • Drug design principles : Link synthesis to nitrogen mustard pharmacology () and coumarin-based fluorophores for theragnostic applications () .
  • Translational pipelines : Use ’s theory-driven approach, aligning mechanistic studies with clinical endpoints (e.g., ROS biomarkers in Phase I trials) .

Q. Q8: How should researchers design experiments to address gaps in the literature?

A:

  • Iterative optimization : Follow ’s proposal guidelines, prioritizing understudied areas like metabolite profiling or resistance mechanisms .
  • Cross-disciplinary validation : Combine synthetic chemistry (), crystallography (), and mitochondrial biology () for robust conclusions .

Data Reproducibility and Validation

Q. Q9: What strategies ensure reproducibility in synthesizing and testing this compound?

A:

  • Detailed protocols : Report reaction times, solvent ratios, and purification steps as in and .
  • Reference standards : Use commercially available intermediates (e.g., 4-[bis(2-chloroethyl)amino]benzaldehyde) with certified purity .

Q. Q10: How can researchers validate unexpected results, such as off-target effects?

A:

  • Orthogonal assays : Confirm ROS induction with JC-1 mitochondrial membrane potential assays () alongside transcriptomic analysis of oxidative stress pathways .
  • Negative controls : Include chlorambucil () or melphalan analogs () to benchmark activity .

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